N'-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a pyrazine ring and a hydrazide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation of pyrazine-2-carbohydrazide with 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Primary amines and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the metal ion involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to its specific structural features, such as the pyrazine ring and the hydroxyphenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar Schiff base hydrazones.
Properties
Molecular Formula |
C12H10N4O2 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10N4O2/c17-10-3-1-9(2-4-10)7-15-16-12(18)11-8-13-5-6-14-11/h1-8,17H,(H,16,18)/b15-7- |
InChI Key |
CWVLVPGSHBVPKA-CHHVJCJISA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)C2=NC=CN=C2)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)O |
Origin of Product |
United States |
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